molecular formula C16H15FN4OS B2876601 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 1428347-96-9

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2876601
CAS No.: 1428347-96-9
M. Wt: 330.38
InChI Key: PATJDMCZSFFYPN-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a thiazole ring substituted with a pyrazole group and a 4-fluorophenyl moiety. Its molecular structure comprises:

  • Thiazole core: A five-membered heterocyclic ring with nitrogen and sulfur atoms, enabling hydrogen bonding and π-π interactions.
  • 4-Fluorophenyl group: Enhances lipophilicity and influences electronic properties via the electron-withdrawing fluorine atom.
  • Ethyl linker: Connects the thiazole-pyrazole system to the acetamide group, modulating steric and conformational flexibility.

This structural design suggests applications in medicinal chemistry, particularly as a ligand for enzymes or receptors requiring aromatic and heterocyclic interactions .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4OS/c17-13-4-2-12(3-5-13)10-15(22)18-8-6-14-11-23-16(20-14)21-9-1-7-19-21/h1-5,7,9,11H,6,8,10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATJDMCZSFFYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to acetamide derivatives with thiazole, pyrazole, or aryl substituents (Table 1).

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents Pharmacological Notes Reference
Target Compound Thiazole-pyrazole-ethyl-acetamide 4-Fluorophenyl, 1H-pyrazol-1-yl Potential kinase inhibition due to pyrazole-thiazole synergy
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole-acetamide 4-Fluorophenyl, benzothiazole Higher rigidity; benzothiazole enhances π-stacking but reduces solubility
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole-acetamide 3,4-Dichlorophenyl Increased hydrophobicity; chlorine atoms may improve membrane permeability
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide Pyrazolone-acetamide 2,4-Dichlorophenyl, dihydro-pyrazole Anti-inflammatory activity reported; steric hindrance from dichlorophenyl limits binding
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazole-acetamide 2-Chlorophenyl, morpholino Morpholino group enhances solubility; moderate COX-2 inhibition

Pharmacological and Physicochemical Properties

  • Lipophilicity: The 4-fluorophenyl group in the target compound offers moderate logP (~2.8), balancing membrane permeability and aqueous solubility.
  • Hydrogen Bonding : The pyrazole-thiazole system provides multiple hydrogen-bond acceptors (N and S atoms), enhancing interactions with target proteins like kinases or GPCRs. Benzothiazole analogs lack this versatility .
  • Stereoelectronic Effects: Fluorine’s electron-withdrawing nature polarizes the acetamide carbonyl, increasing electrophilicity. This contrasts with morpholino-substituted analogs, where electron-donating groups reduce reactivity .

Crystallographic and Conformational Analysis

  • Dihedral Angles : The ethyl linker introduces flexibility, with a dihedral angle of ~61° between the thiazole and pyrazole rings. This contrasts with rigid benzothiazole analogs, where planarity restricts conformational diversity .
  • Hydrogen-Bonding Networks: Pyrazole-thiazole dimers form via N–H⋯N interactions (R₂²(8) motif), similar to dichlorophenyl acetamides but distinct from morpholino derivatives .

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